The compound known as the Retinoic Acid-Related Orphan Receptor gamma t inverse agonist is a significant player in the field of immunology and pharmacology, particularly in the treatment of autoimmune diseases. This compound functions by inhibiting the activity of the Retinoic Acid-Related Orphan Receptor gamma t, which is crucial for the differentiation and function of T helper 17 cells. These cells are implicated in various inflammatory and autoimmune conditions, making the modulation of their activity a target for therapeutic intervention.
Retinoic Acid-Related Orphan Receptor gamma t inverse agonists are classified as small molecule inhibitors. They are synthesized from various chemical scaffolds, including quinazolinediones and triazine derivatives, which have been shown to effectively inhibit the transcriptional activity of Retinoic Acid-Related Orphan Receptor gamma t. The development of these compounds has been driven by the need for novel therapies to manage autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
The synthesis of Retinoic Acid-Related Orphan Receptor gamma t inverse agonists typically involves several key steps:
Recent studies have highlighted advancements in synthesizing these compounds with improved pharmacokinetic profiles, such as increased bioavailability when administered orally .
The molecular structure of Retinoic Acid-Related Orphan Receptor gamma t inverse agonists features several key components:
Structural analysis through X-ray crystallography has provided insights into how these compounds fit within the binding pocket of Retinoic Acid-Related Orphan Receptor gamma t, revealing critical interactions that stabilize their binding .
The mechanism by which Retinoic Acid-Related Orphan Receptor gamma t inverse agonists exert their effects involves several chemical interactions:
The mechanism of action for Retinoic Acid-Related Orphan Receptor gamma t inverse agonists involves:
Retinoic Acid-Related Orphan Receptor gamma t inverse agonists exhibit several important physical and chemical properties:
Analyses often include assessments of lipophilicity (log P values), melting points, and pKa values to predict behavior in biological systems .
Retinoic Acid-Related Orphan Receptor gamma t inverse agonists have promising applications in:
The RORγt ligand-binding domain (LBD) adopts a conserved nuclear receptor fold comprising 12 canonical α-helices (H1–H12) and two auxiliary helices (H2′ and H11′). This three-layered structure encloses a hydrophobic core with a volume of approximately 940 ų, forming the orthosteric ligand-binding pocket [8] [2]. Helices H11 and H11′ are critically involved in structural transitions between agonism and inverse agonism. Molecular dynamics (MD) simulations reveal that H11′ undergoes conformational shifts of up to 2 Å upon ligand binding, which directly impacts the positioning of H12 [1] [2]. The auxiliary helix H11′ acts as a structural bridge, transmitting ligand-induced perturbations from the orthosteric pocket to the activation function-2 (AF-2) domain in H12 [1].
Table 1: Key Structural Elements of RORγt LBD
Structural Element | Functional Role | Conformational Flexibility |
---|---|---|
Helix 11 (H11) | Lines orthosteric pocket; anchors endogenous ligands | Moderate (shifts upon inverse agonism) |
Helix 11′ (H11′) | Transmits ligand effects to H12 | High (up to 2 Å displacement) |
Helix 12 (H12) | Forms coactivator binding interface (AF-2) | Extreme (active vs. collapsed states) |
Trp317 (H4) | Acts as rotamer switch for activation | Gauche⁺ (agonist) vs. trans (inverse agonist) |
H12 serves as a molecular switch governing RORγt’s transcriptional activity. In the apo state or agonist-bound conformation, H12 adopts an "active" orientation that stabilizes a hydrophobic groove for coactivator recruitment (e.g., steroid receptor coactivator (SRC) peptides with LXXLL motifs) [2] [8]. This active conformation is maintained by a hydrogen-bonding network involving residues His479–Tyr502–Phe506 and a hydrophobic cluster between H11, H11′, and H12 [1] [7]. Inverse agonists disrupt this network, causing H12 to collapse into alternative conformations. MD simulations show that H12 displacement of >10 Å or complete disorder blocks coactivator binding, thereby repressing IL-17 transcription [2] [4].
The orthosteric pocket of RORγt is a hydrophobic cavity that accommodates endogenous ligands (e.g., cholesterol derivatives) and synthetic modulators. Key residues include Gln286, Leu287, Trp317, Phe377, and His479 [1] [9]. Inverse agonists like compound T and T0901317 bind here and induce structural rearrangements:
In 2015, an allosteric pocket was identified in RORγt’s LBD, formed by helices H4, H5, H11, and H12. This site is distal to the orthosteric pocket and is only accessible upon H12 repositioning [4] [10]. Key features:
Table 2: Orthosteric vs. Allosteric Binding Sites in RORγt
Feature | Orthosteric Site | Allosteric Site |
---|---|---|
Location | Core LBD (H3, H7, H11) | H4-H5-H11-H12 interface |
Key Residues | Trp317, His479, Phe377, Tyr502 | Gln329, Ala355, Ala497, Phe498 |
H12 Consequence | Repositioning (~10 Å shift) | Collapse (unprecedented rotation) |
Ligand Examples | Digoxin [9], T0901317 | MRL-871 [10], Bitopic ligands |
Selectivity Mechanism | Competition with cholesterol | No endogenous ligand competition |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0